methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is a novel compound synthesized through a conventional method from cyclic β-keto esters. It belongs to the class of 4,5,6,7-tetrahydro-1H-indazoles . These compounds have garnered interest due to their potential activities against microorganisms and their significance in the pharmaceutical field .
Synthesis Analysis
- Hydrazine Treatment : The cyclic β-keto esters are treated with hydrazine hydrate in ethanol under reflux, leading to the formation of stable 1H-indazoles. Notably, dehydration occurs faster than cyclization during this step .
Physical And Chemical Properties Analysis
Physical and analytical characteristics of the synthesized compound should be documented. These include solubility, melting point, stability, and spectral data (IR, mass, NMR). Refer to Table 1 for specific details .
Wissenschaftliche Forschungsanwendungen
Enhancing NMDAR-Mediated Neurotransmission
One notable application of compounds similar to methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is in enhancing NMDAR-mediated neurotransmission. The compound has been studied for its potential in treating schizophrenia by improving symptoms and cognitive functions through NMDAR activation enhancement. A study highlighted the effectiveness of sodium benzoate, a related compound, as an add-on treatment for schizophrenia, showing significant improvements in symptom domains and neurocognition without significant adverse effects (Lane et al., 2013).
Alzheimer's Disease Treatment
Another research direction involves the treatment of Alzheimer's disease (AD). Sodium benzoate, which shares a functional group with the compound , was studied for its effects on patients with amnestic mild cognitive impairment and mild AD. The study found that sodium benzoate significantly improved cognitive functions and overall functions in patients with early-phase AD, suggesting the potential for compounds with similar structures in treating dementing processes (Lin et al., 2014).
Occupational Health and Safety
Investigations into the health implications of exposure to related chemical compounds have also been conducted, focusing on occupational health and safety. One study examined the case of occupational allergic contact dermatitis caused by benzophenone-4, a compound with structural similarities, highlighting the importance of understanding the health risks associated with chemical exposures in the workplace (Caruana et al., 2011).
Metabolic Pathway Insights
Research into the metabolism of compounds like this compound can provide insights into potential pharmacokinetic and pharmacodynamic effects. Studies have detailed the disposition and metabolism of novel compounds, shedding light on how these substances are processed in the body and their potential therapeutic applications (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-20-16-6-4-3-5-14(16)15(19-20)11-18-25(22,23)13-9-7-12(8-10-13)17(21)24-2/h7-10,18H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVDLVDJTVRJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.